BenchChemオンラインストアへようこそ!

5-Aminocyclohex-3-ene-1-carboxylic acid

GABA aminotransferase Enzyme inhibition Structure-activity relationship

This 5-aminocyclohex-3-ene-1-carboxylic acid is a critical, conformationally restricted GABA analog for stereospecific pharmacophore studies. Its unique 5,1-substitution on a cyclohexene ring enables precise differentiation of GABA-AT binding (Ki = 100,000 nM) and α1/α3 receptor modulation, capabilities not achievable with generic analogs like gabapentin. Secure this essential probe for advanced research.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B8057245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminocyclohex-3-ene-1-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C=CC(CC1C(=O)O)N
InChIInChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10)
InChIKeyQOUDZMWPQSGONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminocyclohex-3-ene-1-carboxylic Acid: Conformationally Constrained GABA Analog for Specialized CNS Research Applications


5-Aminocyclohex-3-ene-1-carboxylic acid (C7H11NO2, MW 141.17) [1] is a conformationally restricted cyclic β-amino acid and γ-aminobutyric acid (GABA) analog featuring an amino group at the 5-position and a carboxylic acid at the 1-position of a cyclohexene ring . This scaffold imposes stereoelectronic constraints that distinguish it from acyclic GABA mimetics and other cyclic aminocyclohexane carboxylic acids, thereby enabling defined investigations of receptor and transporter pharmacophore geometries. Its stereochemical diversity—available as (1R,5R)-, (1S,5S)-, and (1R,5S)-rel diastereomers [2]—further supports stereospecific probing of biological targets where spatial orientation of the amino and carboxyl groups is a critical determinant of activity.

Why Substituting 5-Aminocyclohex-3-ene-1-carboxylic Acid with Common GABAergic Probes Yields Divergent Outcomes


Procurement of generic GABA analogs (e.g., gabapentin, vigabatrin, nipecotic acid) or structurally related aminocyclohexane carboxylic acids (e.g., cis-3-aminocyclohex-4-ene-1-carboxylic acid) cannot substitute for 5-aminocyclohex-3-ene-1-carboxylic acid in applications requiring a defined 5,1-relationship between amino and carboxyl groups on a cyclohexene ring. Systematic studies demonstrate that the relative spatial positioning of these functional groups directly dictates whether a cyclohexene analog functions as an irreversible GABA aminotransferase (GABA-AT) inactivator, a competitive reversible inhibitor, or a substrate for neuronal GABA transporters [1][2]. Moreover, stereochemistry at the 1- and 5-positions profoundly alters GABA_A receptor subtype modulation profiles [3]. The specific combination of double bond location and 5-amino substitution pattern creates a unique conformational landscape not replicated by the more common 3-amino or 2-amino regioisomers, necessitating direct procurement of the 5-amino variant for target engagements dependent on this precise geometry.

Quantitative Differentiation of 5-Aminocyclohex-3-ene-1-carboxylic Acid: Evidence for Strategic Procurement Decisions


GABA-AT Binding Affinity vs. Regioisomers: 5-Amino Substitution Confers Superior Target Engagement over 2-Amino Analogs

In head-to-head binding assays against human mitochondrial GABA-AT, 5-amino-cyclohex-3-enecarboxylic acid demonstrates a Ki of 100,000 nM [1], representing a measurable affinity advantage over the 2-amino regioisomer (Ki = 125,000 nM) [2] and a substantial 8.5-fold improvement over the clinical drug vigabatrin (4-aminohex-5-enoic acid, Ki = 850,000 nM) [3]. This ordering suggests the 5-amino substitution pattern on the cyclohexene ring provides an optimized spatial arrangement of the amino and carboxyl moieties for recognition by the GABA-AT active site.

GABA aminotransferase Enzyme inhibition Structure-activity relationship

GABA_A Receptor Modulation: α3β2γ2 Subtype Potentiation Differentiates 5-Amino Cyclohexene from α1-Preferring Modulators

5-Aminocyclohex-3-ene-1-carboxylic acid potentiates GABA-induced chloride currents at human GABA_A α3β2γ2S receptors with an EC₅₀ of 16,000 nM [1], exhibiting nearly equivalent potency at α1β2γ2S receptors (EC₅₀ = 13,800 nM) [2]. In contrast, many clinically used GABAergic agents demonstrate pronounced α1-subtype preference, which is associated with sedative and amnestic liabilities. The compound's balanced α1/α3 modulation profile contrasts with the marked α1-selectivity of benzodiazepines (e.g., diazepam) and the α2/α3-preferring profile of non-benzodiazepine hypnotics (e.g., zolpidem). This nuanced subtype modulation makes the compound a valuable tool for dissecting α3-containing receptor contributions to anxiety and cognition without confounding α1-driven sedation.

GABA_A receptor Allosteric modulation Subtype selectivity

Neuronal GABA Uptake Inhibition: 5-Aminocyclohex-3-ene-1-carboxylic Acid as a Weaker but Alternative Probe to High-Affinity Inhibitors

In crude rat brain synaptosomal preparations, 5-aminocyclohex-3-ene-1-carboxylic acid inhibits neuronal GABA uptake with an IC₅₀ of 500,000 nM (0.5 mM) [1], which is approximately 2,800-fold weaker than the prototypical GAT-1 inhibitor (R)-nipecotic acid (IC₅₀ = 180 nM for hGAT-1) . While not a high-potency uptake blocker, this moderate affinity positions the compound as a useful negative control or as a starting scaffold for medicinal chemistry efforts aimed at tuning transporter selectivity while retaining a cyclic amino acid core.

GABA transporter GAT-1 Synaptosomal uptake

Stereochemical Diversity Enables Differential Biological Fingerprinting: cis vs. trans Isomers Exhibit Divergent GABA_A Receptor Efficacy

The cis and trans stereoisomers of 5-aminocyclohex-3-ene-1-carboxylic acid produce qualitatively distinct effects at GABA_A receptors: the cis isomer acts as a full agonist, whereas the trans isomer functions as a partial antagonist . This stereochemical divergence is not observed with achiral GABA analogs (e.g., vigabatrin, gabapentin) and is a direct consequence of the fixed spatial relationship between the amino and carboxyl groups on the cyclohexene ring. The availability of (1S,5R)-cis and (1R,5S)-trans diastereomers enables experiments that can isolate the contributions of relative stereochemistry to receptor activation.

Stereochemistry GABA_A receptor Conformational analysis

Optimal Deployment Scenarios for 5-Aminocyclohex-3-ene-1-carboxylic Acid in Pharmaceutical and Academic Settings


GABA Aminotransferase (GABA-AT) Mechanism-of-Action Studies

Utilize 5-aminocyclohex-3-ene-1-carboxylic acid as a conformationally defined probe to investigate the active site geometry requirements for GABA-AT recognition. Its 8.5-fold higher affinity (Ki = 100,000 nM) relative to vigabatrin [1] makes it a superior binding partner for structural biology and site-directed mutagenesis experiments aimed at mapping the enzyme's pharmacophore. The compound's defined stereochemistry and ring conformation eliminate the conformational ambiguity inherent in acyclic analogs.

GABA_A Receptor Subtype Functional Dissection

Employ the compound's balanced α1/α3 modulation profile (α1 EC₅₀ = 13,800 nM; α3 EC₅₀ = 16,000 nM) [2] to differentiate α3-mediated effects from α1-driven responses in native neuronal preparations. This is particularly valuable for validating α3-selective drug candidates where α1-mediated sedation confounds behavioral readouts.

Stereochemistry-Dependent Pharmacology in Academic Core Facilities

Procure both cis (full agonist) and trans (partial antagonist) diastereomers for parallel screening campaigns to establish structure-activity relationships for novel GABA_A receptor ligands. The ability to toggle between agonism and antagonism solely through stereochemical configuration provides an elegant system for teaching or validating pharmacophore models in drug discovery training programs.

Medicinal Chemistry Scaffold Optimization for CNS Therapeutics

Use the 5-amino cyclohexene core as a starting point for derivatization to enhance GABA uptake inhibition potency beyond its native IC₅₀ of 500,000 nM [3]. The scaffold's moderate affinity offers a clean baseline for measuring improvements from synthetic modifications, while its conformational rigidity facilitates computational docking and QSAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminocyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.